

5-Amino-6-chloro-2,1,3-benzothiadiazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-6-chloro-2,1,3-benzothiadiazole

Cat. No.: B1383396

[Get Quote](#)

An In-Depth Technical Guide to **5-Amino-6-chloro-2,1,3-benzothiadiazole**: Molecular Structure, Weight, and Characterization

Introduction

5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its structural features and physicochemical properties are foundational to its utility in the synthesis of complex therapeutic agents. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies required for its definitive characterization, tailored for researchers, scientists, and drug development professionals. The compound belongs to the benzothiadiazole class, which is recognized for a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.^{[1][2]} Its primary application lies in its role as a precursor in the synthesis of Tizanidine, a widely used muscle relaxant.^[1]

Molecular Structure and Elucidation

The molecular architecture of **5-Amino-6-chloro-2,1,3-benzothiadiazole** is defined by a bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring.^{[1][3]} The defining features are the substituents on the benzene portion of the molecule: an amino group (-NH₂) at position 5 and a chlorine atom (-Cl) at position 6.^[1]

The interplay between these substituents is critical to the molecule's reactivity and electronic properties. The amino group acts as an electron-donating group, which can influence the molecule's photophysical characteristics and provides a primary reactive site for further chemical modifications and the construction of more complex derivatives.^[4] Conversely, the chlorine atom is an electron-withdrawing group that modulates the electron density of the aromatic system, impacting the regioselectivity of subsequent reactions and often enhancing biological activity.^[4]

The definitive confirmation of this structure relies on a combination of modern spectroscopic techniques, which together provide a self-validating system of analysis.

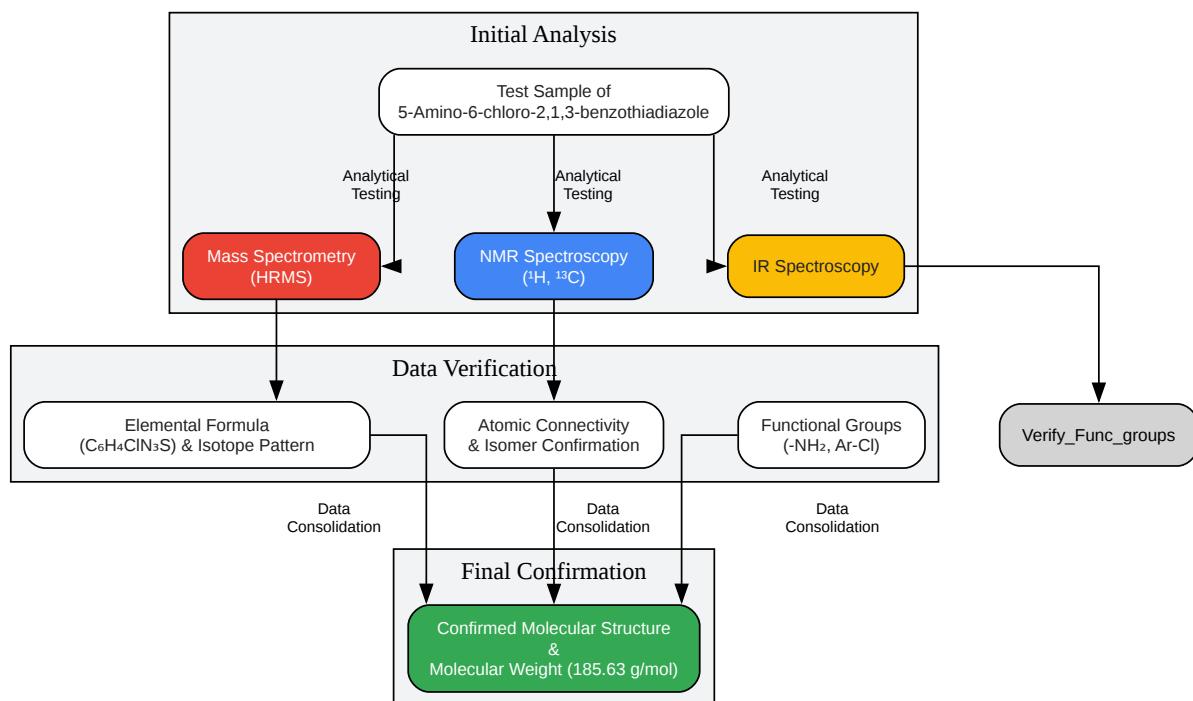
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring provide unambiguous evidence for the substitution pattern. Spectroscopic data for the related isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is available and provides a reference for the types of signals expected.^[5]
- Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, $\text{C}_6\text{H}_4\text{ClN}_3\text{S}$, with high accuracy. The isotopic pattern characteristic of a chlorine-containing compound (an $\text{M}+2$ peak approximately one-third the intensity of the molecular ion peak) is a key diagnostic feature.^[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands confirm the presence of the amino group (N-H stretching vibrations typically around $3300\text{-}3400\text{ cm}^{-1}$), the aromatic C-H and C=C bonds, and the C-Cl bond.^[4]

Physicochemical Properties and Molecular Weight

The fundamental physicochemical properties of **5-Amino-6-chloro-2,1,3-benzothiadiazole** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

Property	Data	Source(s)
Molecular Formula	$C_6H_4ClN_3S$	[1] [7]
Molecular Weight	185.63 g/mol	[1] [7]
CAS Number	100191-31-9	[1] [7] [8]
IUPAC Name	6-chlorobenzo[c] [1] [9]thiadiazol-5-amine	[1]
Appearance	Light yellow to yellow Solid	[7]
Melting Point	152.5 °C	[7]
Solubility	Soluble in DMSO and ethanol	[1]
InChI Key	CCGIAUJBGRFHE- UHFFFAOYSA-N	[1]
SMILES	<chem>NC1=CC2=NSN=C2C=C1Cl</chem>	[1]

Experimental Workflow: Structural Verification


A robust, self-validating workflow is essential to confirm the identity and purity of a given batch of **5-Amino-6-chloro-2,1,3-benzothiadiazole**, particularly in a drug development context where regulatory standards are stringent.

Step-by-Step Characterization Protocol:

- **Sample Preparation:** Dissolve the compound in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) and volatile solvents for MS analysis. Prepare a KBr pellet or mineral oil mull for IR spectroscopy.
- **Mass Spectrometry:**
 - Acquire a high-resolution mass spectrum to confirm the exact mass of the molecular ion.
 - **Causality:** This step validates the elemental formula. The observed mass should be within 5 ppm of the theoretical mass calculated for $C_6H_4ClN_3S$. The chlorine isotope pattern serves as a primary confirmation.

- ¹H and ¹³C NMR Spectroscopy:
 - Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).
 - Causality: The number of signals, their chemical shifts, and splitting patterns must correspond to the proposed structure. This confirms the connectivity of atoms and the specific isomeric arrangement of the amino and chloro groups.
- Infrared Spectroscopy:
 - Acquire an IR spectrum.
 - Causality: The presence of characteristic peaks for N-H and aromatic C=C bonds validates the key functional groups, corroborating the findings from NMR and MS.
- Purity Analysis (HPLC):
 - Develop an HPLC method using a suitable column and mobile phase.
 - Causality: A primary peak with an area percentage greater than the required specification (e.g., >98%) confirms the purity of the sample, ensuring it is suitable for subsequent synthetic steps or biological assays.

This multi-technique approach ensures the trustworthiness of the material's identity, as each analysis provides an independent yet complementary piece of structural evidence.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation and verification of **5-Amino-6-chloro-2,1,3-benzothiadiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4CIN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-AMino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 [amp.chemicalbook.com]
- 8. 100191-31-9|5-Amino-6-chloro-2,1,3-benzothiadiazole|BLD Pharm [bldpharm.com]
- 9. chempoint.com [chempoint.com]
- To cite this document: BenchChem. [5-Amino-6-chloro-2,1,3-benzothiadiazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1383396#5-amino-6-chloro-2-1-3-benzothiadiazole-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com